4,4-Dimethyl-2-oxazoline

Overview

Description

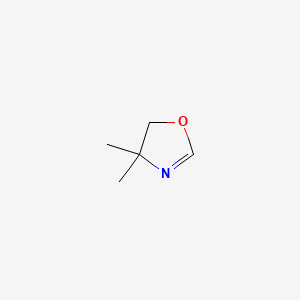

4,4-Dimethyl-2-oxazoline (CAS: 30093-99-3) is a five-membered heterocyclic compound featuring an oxazoline ring with two methyl groups at the 4-position. It is commercially available and widely utilized in organic synthesis, catalysis, and coordination chemistry due to its stability and tunable reactivity . The compound’s structure—comprising an sp²-hybridized nitrogen and oxygen within a planar ring—confers resistance to nucleophiles and acids, making it a robust ligand and building block . Applications range from asymmetric catalysis to polymer synthesis and bioorthogonal labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-2-oxazoline can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methylpropanol with acetic anhydride under reflux conditions. The reaction proceeds via cyclization to form the oxazoline ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-oxazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, where the oxazoline ring acts as a leaving group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Oxazoles.

Reduction: Amines.

Substitution: Various substituted oxazolines.

Scientific Research Applications

Polymer Chemistry

4,4-Dimethyl-2-oxazoline serves as a building block in the synthesis of various functional polymers. Its pendant reactive groups allow for selective reactions with thiols and carboxylic acids, facilitating the creation of complex polymer architectures. Notably, poly(2-isopropenyl-2-oxazoline), derived from this compound, has demonstrated significant potential in biomedical applications due to its non-cytotoxic nature and immunomodulatory properties .

Table 1: Polymer Applications of this compound

Biomedical Engineering

The unique properties of this compound make it suitable for various biomedical applications:

- Hydrogels : The compound is utilized in creating hydrogels that can respond to environmental stimuli, making them ideal for drug delivery systems.

- Tissue Engineering : Its ability to form biocompatible materials supports its use in scaffolds for tissue engineering applications .

Case Study 1: Poly(2-isopropenyl-2-oxazoline) in Drug Delivery

A study demonstrated the use of poly(2-isopropenyl-2-oxazoline) as a drug delivery vehicle. The polymer exhibited controlled release properties and biocompatibility, making it suitable for therapeutic applications. The research highlighted the importance of the oxazoline moiety in enhancing the stability and efficacy of drug formulations .

Case Study 2: Antimicrobial Coatings

Research focused on developing antimicrobial coatings using functionalized poly(2-oxazoline). The coatings showed significant effectiveness against bacterial growth while maintaining biocompatibility, indicating potential uses in medical devices and hospital environments .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-oxazoline involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxazoline ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further transformations. These intermediates can interact with molecular targets and pathways, resulting in the desired chemical or biological effects .

Comparison with Similar Compounds

Structural Variations and Physical Properties

Key structural analogs of 4,4-dimethyl-2-oxazoline include derivatives with substituents on the aromatic ring or modifications to the oxazoline backbone. A comparison of selected compounds is summarized below:

Key Observations :

- Steric and Electronic Effects : The 4,4-dimethyl groups in this compound enhance steric bulk, favoring coordination to metals (e.g., Sn, Rh) via nitrogen . In contrast, hydroxymethyl substituents in 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline promote hydrogen bonding, enabling crystal lattice stabilization .

- Solubility : Lipophilic substituents (e.g., methoxy groups in 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline) increase hydrophobicity, whereas polar groups (hydroxymethyl) improve aqueous compatibility .

Spectroscopic and Crystallographic Data

- NMR Analysis : this compound derivatives show distinct ¹H/¹³C NMR shifts for methyl groups (δ ~1.3–1.5 ppm for CH₃) and oxazoline ring protons (δ ~4.0–4.5 ppm) .

- X-ray Crystallography : 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline forms dimers via O–H···N hydrogen bonds (2.85 Å), while 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline exhibits π–π stacking between aromatic rings .

Catalysis and Material Science

- Organotin Complexes: this compound-based ligands stabilize tin centers in trigonal bipyramidal geometries, enabling applications in redox-active polymers .

- Asymmetric Synthesis : Chiral oxazoline derivatives (e.g., 4,5-diphenyl-2-oxazoline) serve as ligands in enantioselective allylic substitutions .

Bioorthogonal Chemistry

- Amino Acid Precursors: this compound derivatives are used to synthesize isonitrile-functionalized lysine analogs for site-specific protein labeling .

Limitations and Challenges

- Synthetic Complexity : Introducing polar groups (e.g., hydroxymethyl) requires multi-step protocols, reducing yields compared to simpler dimethyl derivatives .

- Competing Reactivity : Ortho-substituted oxazolines (e.g., 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline) may undergo cyclization side reactions during Wittig rearrangements .

Biological Activity

4,4-Dimethyl-2-oxazoline (DMO) is a five-membered heterocyclic compound featuring an oxazoline ring, which has garnered interest due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings related to DMO, supported by data tables and case studies.

This compound has the molecular formula and is characterized by its cyclic structure, which includes nitrogen and oxygen atoms. The compound is synthesized through various methods, including acylation and ring closure reactions involving amino alcohols and acyl chlorides .

Biological Activity

The biological activity of DMO has been explored primarily in the context of its antimicrobial properties. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.

Antimicrobial Activity

Research indicates that derivatives of DMO demonstrate potent antibacterial effects against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 6.25 mg/L against MRSA strains . Additionally, activity against Enterococcus faecalis and Enterococcus faecium has been reported with MIC values between 25-50 mg/L .

Table 1: Antimicrobial Activity of DMO Derivatives

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| DMO Derivative 1 | MSSA | 3.12 - 6.25 |

| DMO Derivative 2 | MRSA | 3.12 - 6.25 |

| DMO Derivative 3 | Enterococcus faecalis | 25 - 50 |

| DMO Derivative 4 | Enterococcus faecium | 25 - 50 |

The exact mechanism by which DMO exerts its antibacterial effects is not fully elucidated; however, it is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The oxazoline ring may play a crucial role in binding to bacterial enzymes or receptors, thereby inhibiting their function .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by RSC Publishing demonstrated that specific DMO derivatives showed high efficacy against both MSSA and MRSA strains. The research highlighted the potential of these compounds as candidates for developing new antibacterial agents amid rising antibiotic resistance .

- Synthesis and Biological Evaluation : Another investigation focused on synthesizing various oxazoline derivatives and evaluating their biological activities. The results indicated that modifications to the oxazoline structure could enhance antibacterial potency, suggesting a structure-activity relationship that warrants further exploration .

Safety and Toxicity

While the antimicrobial properties of DMO are promising, safety assessments are crucial for determining its viability as a therapeutic agent. Preliminary toxicity studies suggest that certain derivatives exhibit low cytotoxicity levels; however, comprehensive toxicological evaluations are necessary before clinical application .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4-dimethyl-2-oxazoline derivatives, and how do reaction conditions influence yields?

- Methodology : A widely used method involves cyclocondensation of 2-amino-2-methyl-1-propanol with nitriles (e.g., 2-bromobenzonitrile) in chlorobenzene under reflux, catalyzed by ZnCl₂. This yields substituted oxazolines (e.g., 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline) with ~74% yield after purification via flash chromatography (EtOAc/Hexane) . Alternative routes include using acyl chlorides (e.g., 4-n-hexylbenzoyl chloride) under N₂ atmosphere, followed by treatment with SOCl₂ in methanol to form oxazoline derivatives .

- Key variables : Catalyst loading (e.g., 0.27 mmol ZnCl₂ for 2.75 mmol nitrile), solvent choice (chlorobenzene vs. THF), and reaction time (24–48 hours) significantly impact yields and purity .

Q. How are structural and purity characteristics of this compound derivatives validated?

- Methodology : Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry (MS) are standard for structural confirmation. For example, ¹H NMR of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline shows methyl group singlet peaks at δ 1.3–1.5 ppm and oxazoline ring protons at δ 3.8–4.2 ppm . Discrepancies in melting points (e.g., observed 39–40°C vs. literature 36–38°C) should prompt re-evaluation of crystallization solvents or potential impurities .

Q. What purification techniques are optimal for isolating this compound derivatives?

- Methodology : Flash chromatography with EtOAc/Hexane (1:1) is effective for removing unreacted starting materials and byproducts . For air-sensitive intermediates (e.g., silylated derivatives), high-vacuum distillation or inert atmosphere handling is critical to prevent decomposition .

Advanced Research Questions

Q. How can this compound be utilized in designing chiral ligands for asymmetric catalysis?

- Methodology : Oxazoline-based pincer ligands (e.g., 2-(2'-anilinyl)-4,4-dimethyl-2-oxazoline) are synthesized by reacting isatoic anhydride with 2-amino-2-methyl-1-propanol and ZnCl₂. These ligands induce chirality in transition metal complexes (e.g., Group 11 metals), enabling enantioselective reactions like C–C bond formation . Modifications at the aryl or alkyl substituents (e.g., fluorination) fine-tune steric and electronic properties for specific catalytic applications .

Q. What strategies address contradictions in spectral or physical data for oxazoline derivatives?

- Methodology : If experimental melting points or NMR shifts deviate from literature (e.g., ’s m.p. discrepancy), replicate syntheses under varying conditions (e.g., solvent polarity, cooling rates) to identify systematic errors. Cross-validate with alternative techniques like IR spectroscopy or X-ray crystallography .

Q. How do substituents on the oxazoline ring influence reactivity in ring-expansion reactions?

- Methodology : Electron-withdrawing groups (e.g., bromine, fluorine) at the 2-position enhance electrophilicity, facilitating nucleophilic attacks in siloxaborole formation. For example, 2-(20-Bromo-40-fluorophenyl)-4,4-dimethyl-2-oxazoline reacts with tris(trimethylsilyl)borane in ether to yield benzo[1,2,3]siloxaboroles . Kinetic studies (e.g., monitoring by ¹⁹F NMR) quantify substituent effects on reaction rates .

Q. What protocols optimize air-sensitive reactions involving oxazoline intermediates?

- Methodology : Use Schlenk-line techniques for reactions requiring n-BuLi (e.g., synthesis of 5-n-hexyl-3-phenyl-1,3-dihydro-1-isobenzofuranone from 2-(4-n-hexylphenyl)-4,4-dimethyl-2-oxazoline). Maintain temperatures below –78°C during lithiation steps to prevent side reactions .

Properties

IUPAC Name |

4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2)3-7-4-6-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAMXHRRVFDWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184178 | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30093-99-3 | |

| Record name | 4,4-Dimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30093-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030093993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-4,4-dimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-2-OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Z768E669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.